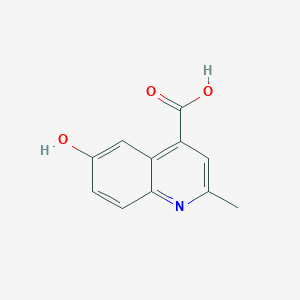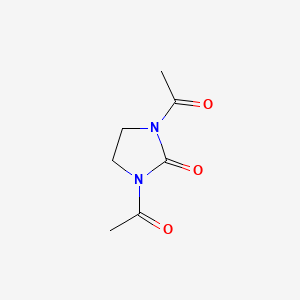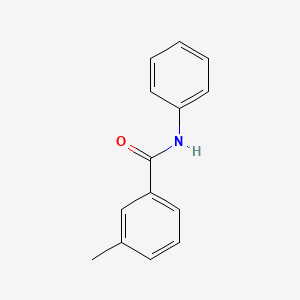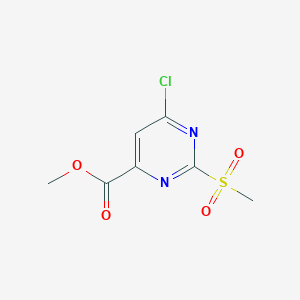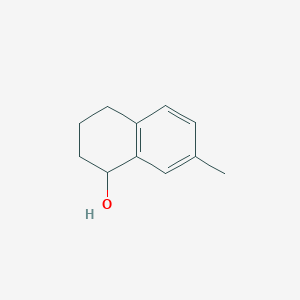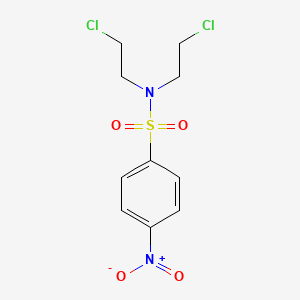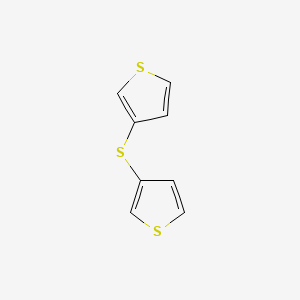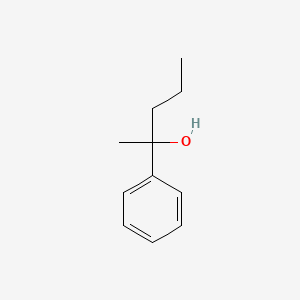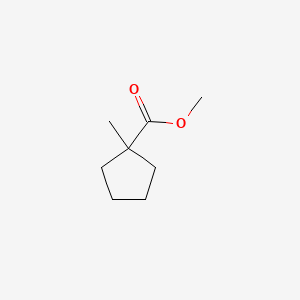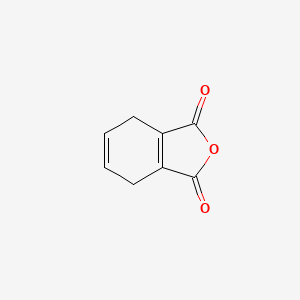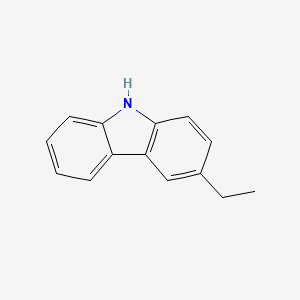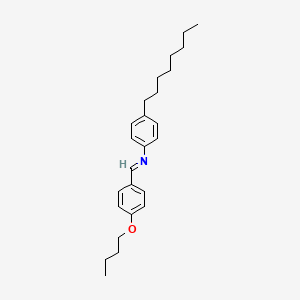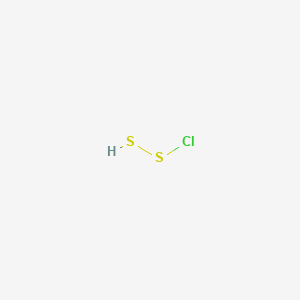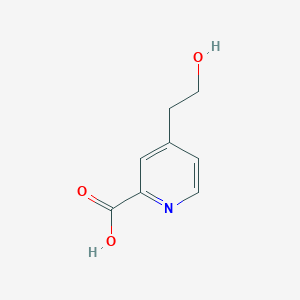
4-(2-Hydroxyethyl)picolinic acid
説明
4-(2-Hydroxyethyl)picolinic acid is a heterocyclic compound that belongs to the picolinic acid family . It is a pyridine carboxylate metabolite of tryptophan .
Molecular Structure Analysis
The molecular formula of 4-(2-Hydroxyethyl)picolinic acid is C8H9NO3 . Its IUPAC name is 4-(2-hydroxyethyl)-2-pyridinecarboxylic acid .Physical And Chemical Properties Analysis
4-(2-Hydroxyethyl)picolinic acid is a solid at room temperature . It has a molecular weight of 167.16 .科学的研究の応用
- Specific Scientific Field: Antiviral Research
- Summary of the Application: Picolinic acid, a natural compound produced by mammalian cells, has been found to have broad-spectrum antiviral activity against several disease-causing viruses such as SARS-CoV-2 and influenza A viruses .
- Methods of Application or Experimental Procedures: In the study, researchers initially theorized that as the endocytic process can be co-opted for viral cell entry, picolinic acid could interfere with SARS-CoV-2 infection, as it can interfere with endosome maturation . The in vitro antiviral efficacy of picolinic acid against the H1N1 influenza A virus (IAV) was initially tested at different doses in Madin-Darby canine kidney (MDCK) cells . Subsequently, picolinic acid was used to treat HEK293T-ACE2 cells, which exogenously express the angiotensin-converting enzyme 2 (ACE2) receptor, following infection with SARS-CoV-2 .
- Results or Outcomes: A dose-dependent reduction in infectious virus counts was observed 48 hours post-infection with IAV, with the most inhibition reported at 2 micromolar (mM) picolinic acid . Further examination with different SARS-CoV-2 variants including the Alpha, Beta, and Delta variants showed consistent results . Furthermore, an investigation of flavivirus infection in A549 cells also showed significant viral inhibition . In vivo efficacy of picolinic acid was also tested in BALB/c mice, showing that picolinic acid was non-toxic at 20 mg/kg through both intraperitoneal (IP) and oral administration .
Safety And Hazards
特性
IUPAC Name |
4-(2-hydroxyethyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c10-4-2-6-1-3-9-7(5-6)8(11)12/h1,3,5,10H,2,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHBMPKDCLVQJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CCO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363844 | |
| Record name | 4-(2-hydroxyethyl)pyridine-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Hydroxyethyl)picolinic acid | |
CAS RN |
502509-10-6 | |
| Record name | 4-(2-hydroxyethyl)pyridine-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




